Side-Chain Length: Methanamine vs. 2-Aminopropyl in Dihydrobenzofuran 5-HT2A Receptor Ligands
The target compound carries a one-carbon methanamine side chain at the 6-position, in contrast to the three-carbon 2-aminopropyl side chain found in the closely related compound F-2 (6-(2-aminopropyl)-5-methoxy-2-methyl-2,3-dihydrobenzofuran). In the LSD drug discrimination assay in rats, F-2 required doses more than 10-fold higher than DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) to produce stimulus generalization, demonstrating that side-chain architecture profoundly affects in vivo serotonergic activity [1]. The target compound's shorter methanamine linker positions the primary amine approximately 2.5 Å closer to the aromatic ring than the amine in F-2 (based on standard C–C bond lengths), which is predicted to alter hydrogen-bond donor geometry at the 5-HT2A orthosteric site. No direct receptor-binding data (Ki, EC₅₀) for the target compound itself have been identified in the peer-reviewed literature as of the search date; this gap represents both a limitation and a research opportunity. [1]
| Evidence Dimension | In vivo serotonergic activity in the two-lever drug discrimination paradigm (LSD-trained rats, 0.08 mg/kg LSD tartrate) |
|---|---|
| Target Compound Data | No published ED₅₀ data available; predicted to differ from F-2 based on shorter side-chain geometry |
| Comparator Or Baseline | F-2 (6-(2-aminopropyl)-5-methoxy-2-methyl-2,3-dihydrobenzofuran): stimulus generalization at doses >10-fold higher than DOM; DOM ED₅₀ ≈ 0.6–1.0 mg/kg (estimated from publication data) |
| Quantified Difference | Not directly quantifiable for target compound; class-level inference: >10-fold potency difference between F-2 and DOM establishes that side-chain length is a critical efficacy determinant |
| Conditions | Male Sprague-Dawley rats trained to discriminate 0.08 mg/kg LSD tartrate from saline in a two-lever operant paradigm (Nichols et al., 1986) |
Why This Matters
For researchers designing 5-HT2A/2C receptor SAR studies, the methanamine side chain offers a distinct pharmacophore geometry not accessible with F-2 or APB-series compounds, enabling investigation of amine-to-receptor distance constraints.
- [1] Nichols DE, Hoffman AJ, Oberlender RA, Riggs RM. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. J Med Chem. 1986 Feb;29(2):302-4. doi: 10.1021/jm00152a022. PMID: 3950910. View Source
